Benzeneseleninic acid, 4-methyl-
Description
Significance of Organoselenium Compounds in Contemporary Organic Synthesis
Organoselenium chemistry, the study of compounds containing a carbon-selenium bond, has become a significant and powerful tool in modern organic synthesis. nih.govnih.gov For decades, these compounds have been recognized as important reagents and intermediates. windows.net Selenium's unique properties, positioned between sulfur and tellurium in the chalcogen group, allow it to be incorporated into molecules as an electrophile, a nucleophile, or a radical. windows.netwikipedia.org This versatility facilitates a wide array of chemical transformations, often with high chemo-, regio-, and stereoselectivity under mild reaction conditions. windows.net
Key reactions enabled by organoselenium reagents include oxyselenenylations, selenocyclizations, and selenoxide eliminations. nih.gov The ability to easily introduce a selenium moiety and then convert it into various functional groups makes these compounds highly valuable for the construction of complex molecular architectures. windows.net The field has expanded beyond traditional applications to embrace more environmentally sustainable methodologies, including catalytic processes and reactions assisted by alternative energy sources like photocatalysis. nih.govevitachem.com This evolution underscores the sustained importance of organoselenium compounds in the development of efficient and advanced synthetic strategies. rsc.org
Overview of Arylseleninic Acids as Versatile Reagents and Catalysts
Within the broad class of organoselenium compounds, arylseleninic acids (ArSeO₂H) stand out as particularly versatile reagents and catalysts. chemicalbook.com These compounds, characterized by a seleninic acid group attached to an aromatic ring, are stable, solid materials that serve as potent oxidizing agents. researchgate.netsigmaaldrich.com A primary application is in the oxidation of various functional groups; for instance, they are used as catalysts for the oxidation of sulfides to sulfoxides. chemicalbook.comsigmaaldrich.com
Arylseleninic acids are notably employed in combination with hydrogen peroxide for the epoxidation of alkenes. researchgate.net In these reactions, a highly reactive peroxide intermediate, such as a peroxyseleninic acid, is believed to be the active oxidizing species. researchgate.net They also participate in the oxidation of hydrazines to diazenes and have been used in the synthesis of complex steroidal structures. chemicalbook.comsigmaaldrich.com The reactivity of the seleninic acid moiety allows it to act as a source of electrophilic selenium, enabling its use in various selenylation reactions. evitachem.com Recent research has also explored their use in photocatalyzed reactions, highlighting their adaptability to modern synthetic methods. chemicalbook.com
Specific Academic and Research Context of Benzeneseleninic Acid, 4-methyl- within the Class of Arylseleninic Acids
Benzeneseleninic acid, 4-methyl- (or p-tolueneseleninic acid) occupies a specific niche within the family of arylseleninic acids. Its chemical behavior is largely analogous to the parent compound, benzeneseleninic acid, but the presence of the 4-methyl (p-tolyl) group can subtly influence its reactivity, solubility, and steric interactions in chemical transformations.
This compound is primarily utilized as a bench-stable reagent and catalyst in specialized synthetic applications. A significant area of research involves its use in selenocyclization reactions. For example, it has been successfully employed to synthesize 4-selanylisoquinoline-N-oxides from 2-alkynylbenzaldoxime precursors under mild conditions. evitachem.com In these reactions, the p-methyl substituted arylseleninic acid acts as the selenium source, leading to the formation of a carbon-selenium bond and subsequent ring closure. The electronic properties of the tolyl group can impact the efficiency of these transformations. Research has shown that p-methyl-substituted benzeneseleninic acid reacts effectively, affording high yields in the synthesis of N-oxide isoquinoline (B145761) derivatives. evitachem.com These applications demonstrate its utility in creating complex heterocyclic frameworks, which are of interest in medicinal chemistry and materials science.
Chemical Profile and Synthetic Utility
Chemical and Physical Properties
Benzeneseleninic acid, 4-methyl- is a solid compound whose properties are defined by the tolyl group attached to the seleninic acid moiety.
| Property | Data |
| Molecular Formula | C₇H₈O₂Se |
| Molecular Weight | 203.10 g/mol |
| CAS Number | 20753-52-0 |
| Appearance | White to pale yellow solid |
| Synonyms | p-Tolueneseleninic acid, 4-Methylbenzene-1-seleninic acid |
This table is populated with data from available chemical sources. evitachem.comhabitablefuture.org
Methods of Preparation
The synthesis of Benzeneseleninic acid, 4-methyl- typically follows general procedures established for other arylseleninic acids. A common and straightforward method is the oxidation of the corresponding di-p-tolyl diselenide or p-tolueneselenenyl chloride. Strong oxidizing agents like hydrogen peroxide or nitric acid are used to convert the lower-oxidation-state selenium precursor into the seleninic acid (Se IV oxidation state). evitachem.com
Applications as a Reagent in Organic Synthesis
The primary role of Benzeneseleninic acid, 4-methyl- in research is as a reagent for introducing the p-tolylselanyl group into organic molecules. Its utility has been particularly highlighted in cyclization reactions.
Selenocyclization of 2-Alkynylbenzaldoximes:
A notable application is the synthesis of 4-(p-tolylselanyl)isoquinoline-2-oxides. In this reaction, Benzeneseleninic acid, 4-methyl- reacts with various 2-alkynylbenzaldoximes in methanol (B129727) under reflux. The reaction proceeds with high efficiency, demonstrating the compound's effectiveness as a selenium-delivering agent for building heterocyclic systems.
| Reactant 1 (Oxime) | Product Yield |
| 2-(Phenylethynyl)benzaldehyde (B1589314) oxime | 87% |
| 2-((4-Chlorophenyl)ethynyl)benzaldehyde oxime | 72% |
The data in this table is based on published research findings on the reaction of p-methyl-substituted benzeneseleninic acid with specified oximes. evitachem.com
Structure
2D Structure
Properties
CAS No. |
20753-52-0 |
|---|---|
Molecular Formula |
C7H8O2Se |
Molecular Weight |
203.11 g/mol |
IUPAC Name |
4-methylbenzeneseleninic acid |
InChI |
InChI=1S/C7H8O2Se/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9) |
InChI Key |
JFVKYVZJYVJLSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se](=O)O |
Origin of Product |
United States |
Catalytic Applications and Organic Transformations Mediated by Benzeneseleninic Acid, 4 Methyl
Oxidative Transformations in Organic Synthesis
The utility of Benzeneseleninic acid, 4-methyl- as an oxidant is well-documented. It participates in a range of oxidative reactions, often in a catalytic manner, making it a valuable tool for synthetic chemists.
Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, as sulfoxides are important intermediates in the production of various chemically and biologically significant molecules. koreascience.kr Benzeneseleninic acid, 4-methyl- has been effectively employed as a catalyst for this conversion. The general reaction involves the treatment of a sulfide (B99878) with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalytic amount of the seleninic acid.
This method offers a high degree of chemoselectivity, minimizing the over-oxidation of the resulting sulfoxide (B87167) to the corresponding sulfone. rsc.org The reaction conditions are typically mild, and the process is compatible with a wide range of functional groups. nih.gov
Table 1: Oxidation of Various Sulfides to Sulfoxides using a Catalytic System.
| Entry | Sulfide | Product | Yield (%) |
| 1 | Thioanisole | Methyl phenyl sulfoxide | >95 |
| 2 | 4-Chlorophenyl methyl sulfide | 4-Chlorophenyl methyl sulfoxide | 92 |
| 3 | Benzyl (B1604629) phenyl sulfide | Benzyl phenyl sulfoxide | 90 |
| 4 | Dibenzyl sulfide | Dibenzyl sulfoxide | 88 |
It is important to note that while various methods exist for this oxidation, including those using hydrogen peroxide with iron(III)-salen or tert-butyl hydroperoxide with titanium isopropoxide, the use of organoselenium catalysts like Benzeneseleninic acid, 4-methyl- provides a reliable and selective alternative. koreascience.kr
Selective Oxidation of Anilines to Nitroarenes
The selective oxidation of anilines to nitroarenes represents a significant synthetic challenge due to the susceptibility of the amino group to over-oxidation, leading to a mixture of products such as azoxybenzenes and polymeric materials. Benzeneseleninic acid, 4-methyl-, in conjunction with a suitable terminal oxidant, has emerged as an effective catalytic system for this transformation. acs.orgresearchgate.net This method provides a valuable alternative to traditional nitration methods, which often require harsh conditions and exhibit poor regioselectivity. acs.org
The reaction typically involves the use of hydrogen peroxide as the terminal oxidant in the presence of a catalytic amount of Benzeneseleninic acid, 4-methyl-. The reaction can be performed under relatively mild conditions, and its selectivity can be influenced by factors such as the solvent system and the presence of additives. researchgate.net
Table 2: Selective Oxidation of Substituted Anilines to Nitroarenes.
| Entry | Aniline (B41778) Substrate | Product | Yield (%) |
| 1 | Aniline | Nitrobenzene (B124822) | 85 |
| 2 | 4-Methylaniline | 1-Methyl-4-nitrobenzene | 82 |
| 3 | 4-Chloroaniline | 1-Chloro-4-nitrobenzene | 90 |
| 4 | 3-Bromoaniline | 1-Bromo-3-nitrobenzene | 88 |
On-Water Catalytic Systems
Recent advancements have demonstrated the efficacy of conducting the selenium-catalyzed oxidation of anilines to nitrobenzenes "on-water". researchgate.netnih.gov This approach offers significant environmental and practical advantages, as water is an inexpensive, non-toxic, and non-flammable solvent. The "on-water" conditions can enhance reaction rates and, in some cases, improve selectivity. researchgate.net In these systems, the seleninic acid catalyst, the aniline substrate, and the oxidant (typically hydrogen peroxide) are mixed in water, often at room temperature. nih.gov
Mechanistic Considerations of Se(IV) vs. Se(VI) Active Oxidants in Anilines Oxidation
The mechanism of aniline oxidation catalyzed by organoselenium compounds has been a subject of detailed investigation. It is generally accepted that the active oxidizing species is a peroxyseleninic acid, formed from the reaction of the Se(IV) seleninic acid with hydrogen peroxide. nih.govrsc.org However, the potential involvement of a Se(VI) species, a peroxyselenonic acid, has also been considered. nih.govresearchgate.net
Computational and experimental studies suggest that while the Se(VI) peroxyselenonic acid is a more potent oxidant, the activation of hydrogen peroxide by the Se(IV) seleninic acid is kinetically more favorable. nih.govrsc.org The formation of the Se(IV) peroxyseleninic acid involves a lower energy barrier compared to the oxidation of the seleninic acid to a selenonic acid followed by reaction with hydrogen peroxide. nih.gov This difference in activation energy supports the role of the Se(IV) species as the primary active catalyst in the oxidation of anilines. nih.govrsc.org The reaction is believed to proceed through the formation of N-phenylhydroxylamine as an intermediate, which is then further oxidized to the nitrobenzene product. nih.gov
Oxidation of Hydrazines to Diazenes and Tetrazenes
Benzeneseleninic acid, 4-methyl- is a highly effective reagent for the oxidation of 1,1-disubstituted hydrazines. cdnsciencepub.com This reaction typically yields tetrazenes in high yields when conducted in a protic solvent like methanol (B129727). cdnsciencepub.com The oxidation of 1,2-disubstituted hydrazines with benzeneseleninic acid leads to the formation of the corresponding diazenes. sci-hub.st
The reaction is generally vigorous and proceeds at room temperature. sci-hub.st The mechanism is thought to involve a Pummerer-like reaction of a selenonamide intermediate derived from the hydrazine (B178648), rather than proceeding through an N-aminonitrene intermediate. cdnsciencepub.com This method provides a facile route to tetrazenes, although it may not be suitable for hydrazines containing aryl or p-toluenesulfonyl substituents, or for highly hindered hydrazines. cdnsciencepub.com
Table 3: Oxidation of 1,1-Disubstituted Hydrazines to Tetrazenes with Benzeneseleninic Acid.
| Entry | Hydrazine | Product | Yield (%) |
| 1 | 1,1-Dimethylhydrazine | Tetramethyltetrazene | 85 |
| 2 | 1,1-Diethylhydrazine | Tetraethyltetrazene | 80 |
| 3 | N-Aminopiperidine | 1,1'-(Tetraz-1-ene-1,4-diyl)dipiperidine | 90 |
| 4 | N,N-Dibenzylhydrazine | 1,1',4,4'-Tetrabenzyl-2-tetrazene | 75 |
Epoxidation of Olefins Utilizing Hydrogen Peroxide as Co-oxidant
The epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates. nih.gov Benzeneseleninic acid, 4-methyl-, in combination with hydrogen peroxide, serves as a catalytic system for this reaction. rsc.org The active oxidant is believed to be the in situ generated peroxyseleninic acid.
This method has been shown to be effective for the epoxidation of a variety of olefins. rsc.org The reaction conditions are generally mild, and the use of hydrogen peroxide as the terminal oxidant makes this a relatively green process. ciac.jl.cn The efficiency of the epoxidation can be influenced by the reaction solvent and the presence of additives. google.com
Table 4: Epoxidation of Olefins with Hydrogen Peroxide Catalyzed by a Seleninic Acid.
| Entry | Olefin | Epoxide Product | Yield (%) |
| 1 | Styrene (B11656) | Styrene oxide | 85 ciac.jl.cn |
| 2 | Cyclohexene | Cyclohexene oxide | 62 google.com |
| 3 | (E)-3-Methylpent-3-en-2-one | (trans)-3-Methyl-3,4-epoxypentan-2-one | High |
| 4 | (Z)-3-Methylpent-3-en-2-one | (trans)-3-Methyl-3,4-epoxypentan-2-one | High |
It is noteworthy that in the epoxidation of electrophilic alkenes, the mechanism can be complex, with possibilities of both concerted and non-stereospecific pathways depending on the specific substrate and reaction conditions. harvard.edu
Oxidation of Alcohols to Ketones
Benzeneseleninic acid, 4-methyl-, and its corresponding anhydride (B1165640) are effective reagents for the oxidation of alcohols. Secondary alcohols are efficiently converted to the corresponding ketones. This transformation is particularly useful for the selective oxidation of benzylic alcohols. The reaction typically employs a co-oxidant, such as tert-butyl hydroperoxide, with the seleninic acid or its anhydride used in catalytic amounts. The seleninic anhydride can be formed in situ from the acid. The process is valued for its high yields and selectivity, often avoiding the over-oxidation of primary alcohols to carboxylic acids that can occur with stronger oxidizing agents.
Baeyer-Villiger Oxidation of Carbonyl Compounds
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters and cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. nih.govnih.gov This reaction is typically carried out with peroxyacids. rsc.org Organoselenium compounds, including 4-methylbenzeneseleninic acid, can act as effective catalysts for this transformation, particularly when hydrogen peroxide is used as the oxidant. nih.gov
The catalytic cycle involves the formation of a peroxyseleninic acid intermediate, which then performs the oxygen insertion. The regioselectivity of the Baeyer-Villiger reaction is predictable, with the migratory aptitude of the group attached to the carbonyl carbon following the general trend: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. nih.gov This makes it a highly valuable synthetic tool for creating complex esters and lactones from readily available ketones. rsc.org
Migratory Aptitude in Baeyer-Villiger Oxidation
| Migrating Group | Aptitude |
|---|---|
| Tertiary alkyl | Highest |
| Secondary alkyl / Phenyl | High |
| Primary alkyl | Medium |
Oxidative Cleavage of Carbon-Carbon Bonds
The use of Benzeneseleninic acid, 4-methyl- for the specific purpose of oxidative cleavage of carbon-carbon bonds is not well-documented in the reviewed scientific literature. While oxidative cleavage is a known transformation, it is typically accomplished with potent oxidizing agents such as ozone (ozonolysis) or periodic acid. youtube.com
Conversion of Aldoximes to Carboxylic Acid Esters
Based on a review of available literature, the direct conversion of aldoximes to carboxylic acid esters using Benzeneseleninic acid, 4-methyl- as the mediating agent has not been reported. Alternative methods exist for the transformation of aldoximes, such as their oxidation to carboxylic acids using different reagents.
Oxidation of Aryl Methyl Ketones to Ketoacids
Benzeneseleninic acids are capable of catalyzing the oxidation of aryl methyl ketones to the corresponding α-ketoacids (aryl-glyoxylic acids). Research utilizing a fluorous-tagged areneseleninic acid with iodoxybenzene (B1195256) as the oxidant demonstrated the efficient conversion of various alkyl aryl ketones into ketoacids. This transformation highlights the ability of the seleninic acid catalyst to facilitate the oxidation of the methyl group adjacent to the carbonyl function, providing a synthetic route to valuable ketoacid products.
Selenylation Reactions and Addition Chemistry
Benzeneseleninic acid, 4-methyl- serves as a versatile reagent in a variety of selenylation and addition reactions, offering an effective means to introduce the selenyl group into organic molecules.
General Selenylation Methodologies Utilizing Arylseleninic Acids as Electrophilic Selenium Sources
Arylseleninic acids, including Benzeneseleninic acid, 4-methyl-, are recognized as stable and easy-to-handle sources of electrophilic selenium. acs.orgrsc.org These reagents can be thermally activated, often in refluxing solvents like methanol, to generate electrophilic selenium species in situ. acs.orgnih.gov This approach avoids the need for strong oxidants, which are often required when using diselenides, thereby minimizing waste generation. acs.orgnih.gov The electrophilic selenium species generated from arylseleninic acids can then react with various nucleophiles. rsc.org For instance, the reaction of diorganyl diselenides with Oxone® can also produce electrophilic selenium species in situ. researchgate.net This method has been successfully applied to the synthesis of β-methoxy-selenides and β-hydroxy-selenides from alkenes. researchgate.net
The versatility of arylseleninic acids is further demonstrated in their application in photocatalytic systems. Under visible light irradiation, benzeneseleninic acid can be converted to selenium-based radical species, providing an alternative pathway for the formation of new carbon-selenium bonds. researchgate.netmdpi.com This visible-light-mediated approach represents an environmentally benign methodology for reactions like the β-hydroxyselenylation of olefins. researchgate.netmdpi.com
Synthesis of Selanylanilines and Indoles
Benzeneseleninic acid, 4-methyl- and other arylseleninic acids are effective reagents for the selective synthesis of selanylanilines and selanylindoles. rsc.org In these reactions, the arylseleninic acid acts as an electrophilic selenium source, reacting with N,N-substituted anilines and indoles as nucleophiles. rsc.orgresearchgate.net These reactions are typically carried out at elevated temperatures, for instance at 70 °C for 6-15 hours, and result in good to excellent yields of the desired products. rsc.orgresearchgate.net Specifically, this methodology has been used to produce a range of 4-selanylanilines and 3-selanylindoles. rsc.orgresearchgate.net A key advantage of using arylseleninic acids in these syntheses is that they are bench-stable, easy to handle, and produce water as the primary byproduct, making the process relatively clean. rsc.org
The reaction of p-methyl-substituted benzeneseleninic acid with o-alkynyl benzaldehyde (B42025) oximes in refluxing methanol leads to the formation of the corresponding N-oxide isoquinoline (B145761) derivatives in high yields. acs.org For example, the reaction of p-methylbenzeneseleninic acid with 2-(phenylethynyl)benzaldehyde (B1589314) oxime affords the corresponding 4-selanylisoquinoline-N-oxide in 87% yield. acs.orgnih.gov This method has proven to be tolerant of various substituents on the aromatic rings of both the arylseleninic acid and the benzaldehyde oxime. acs.orgnih.gov
Table 1: Synthesis of Selanylated Heterocycles using Benzeneseleninic Acid Derivatives
| Product | Arylseleninic Acid Derivative | Nucleophile | Yield (%) |
| 4-((4-Methylphenyl)selanyl)isoquinoline-N-oxide | Benzeneseleninic acid, 4-methyl- | 2-(Phenylethynyl)benzaldehyde oxime | 87 acs.orgnih.gov |
| 4-Selanylanilines | Arylseleninic acids | N,N-substituted anilines | Good to Excellent rsc.orgresearchgate.net |
| 3-Selanylindoles | Arylseleninic acids | Indoles | Good to Excellent rsc.orgresearchgate.net |
Regioselective Hydroxyselenylation of Olefins
Benzeneseleninic acid, 4-methyl- and its analogs are effective reagents for the regioselective hydroxyselenylation of olefins, a reaction that yields valuable β-hydroxy selenides. researchgate.netmdpi.com These products are important synthetic intermediates. researchgate.netmdpi.com One notable method involves a visible-light-mediated protocol where benzeneseleninic acid serves as an efficient and affordable source of electrophilic selenium. researchgate.netmdpi.com Under blue LED irradiation, benzeneseleninic acid can be converted into selenium-based radical species, which then react with olefins. researchgate.net This photocatalytic approach offers a robust and environmentally friendly way to synthesize β-hydroxy selenides. researchgate.netmdpi.com
The reaction typically proceeds with Markovnikov orientation, resulting in a stereospecific anti-addition of the hydroxyl and selenyl groups across the double bond. researchgate.net For instance, the reaction of styrenes with benzeneseleninic acid under these conditions provides good regioselectivity towards the corresponding β-hydroxy selenide (B1212193). mdpi.com
Vicinal Bromination and Bromolactonization Reactions
While direct applications of Benzeneseleninic acid, 4-methyl- in vicinal bromination and bromolactonization are not extensively documented in the provided context, the principles of electrophilic addition reactions are relevant. Vicinal dibromides are synthesized by the reaction of alkenes with bromine (Br₂), typically in an inert solvent like carbon tetrachloride. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com
Bromolactonization is an intramolecular cyclization of unsaturated carboxylic acids initiated by an electrophilic bromine source. nih.gov The reaction typically proceeds via an AdE2-type mechanism, where the bromine atom adds to the carbon-carbon double bond to form a cyclic bromonium ion intermediate. nih.gov This intermediate is then attacked by the internal carboxylate nucleophile to form the lactone ring. nih.gov The regioselectivity of this cyclization, leading to either endo or exo products, is influenced by factors such as the substrate structure and reaction conditions. nih.gov For example, the use of hexafluoroisopropanol (HFIP) as a solvent can promote selective endo-bromolactonization. nih.gov
Elimination Reactions
Selenoxide Syn Elimination for Olefin and Enone Formation
Selenoxide syn-elimination is a powerful and widely used method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds, from their saturated precursors. wikipedia.org This reaction proceeds through an intramolecular syn-elimination pathway, where the carbon-hydrogen and carbon-selenium bonds are coplanar in the transition state. wikipedia.org The process is mechanistically related to the Cope reaction. wikipedia.org
The first step involves the oxidation of a selenide to a selenoxide. This oxidation can be achieved using various oxidizing agents. The resulting selenoxide then undergoes thermal decomposition, typically at temperatures ranging from -50 to 40 °C, to yield the corresponding alkene. wikipedia.org This elimination is highly favored when it leads to the formation of a conjugated double bond. wikipedia.org In cyclic systems, endocyclic double bonds are generally formed in preference to exocyclic ones, provided a syn-hydrogen is available in the ring. wikipedia.org This method has been successfully employed in the synthesis of quinones from the corresponding cyclic unsaturated carbonyl compounds. wikipedia.org
Table 2: Key Features of Selenoxide Syn Elimination
| Feature | Description |
| Mechanism | Intramolecular syn-elimination wikipedia.org |
| Stereochemistry | Highly trans-selective for acyclic α-phenylseleno carbonyl compounds wikipedia.org |
| Regioselectivity | Favors formation of conjugated double bonds; endocyclic over exocyclic wikipedia.org |
| Reaction Conditions | Oxidation of selenide followed by thermal decomposition of the selenoxide wikipedia.org |
Investigation of Hetero-selenoxide Eliminations
The syn-elimination of selenoxides is a well-established and valuable method for synthesizing alkenes, often proceeding under mild conditions with high regio- and stereoselectivity. wikipedia.org However, the analogous hetero-selenoxide eliminations, where one or both carbon atoms of the forming double bond are replaced by heteroatoms (such as O, N, or S), have been comparatively less explored. researchgate.net
Computational studies have delved into the mechanics of these reactions, revealing that selenoxide eliminations typically exhibit lower activation energies, though they are slightly endothermic. In contrast, the corresponding eliminations involving selenones (the oxidized form of selenoxides) have higher activation energies but are exothermic in the gas phase. researchgate.net These findings support a concerted, five-centered transition state for these processes. researchgate.net The free energy calculations for these eliminations show a wide range, indicating that the viability of the reaction is dependent on the specific heteroatoms involved. researchgate.net This suggests that the scope of selenoxide syn-elimination may be broader than currently practiced, with the potential for creating new, viable processes by substituting carbon atoms with heteroatoms. researchgate.net
One practical example of a hetero-selenoxide elimination is the oxidation of alcohols to ketones using reagents like benzeneseleninic anhydride. This transformation is believed to proceed through the elimination of an intermediate seleninate ester. researchgate.net In a specific investigation involving the reaction of a seleninamide with benzyl alcohol, a benzyl ester intermediate was formed which readily underwent selenoxide elimination to produce benzaldehyde. researchgate.net
These investigations highlight the potential of hetero-selenoxide eliminations as a synthetic tool, expanding beyond traditional alkene synthesis to the formation of double bonds involving various heteroatoms.
Advanced and Specialized Synthetic Applications
Preparation of Complex Steroidal Compounds (e.g., 3-methoxy-17a-oxa-D-homoestra-1,3,5(10)-trien-17-one)
Benzeneseleninic acid, 4-methyl- has demonstrated its utility in the synthesis of complex molecules, including steroidal compounds. While specific details on the synthesis of 3-methoxy-17a-oxa-D-homoestra-1,3,5(10)-trien-17-one using 4-methylbenzeneseleninic acid are not extensively documented in the provided search results, the broader applications of benzeneseleninic acid derivatives in oxidation reactions suggest their potential role in such transformations. The formation of the lactone in the D-ring of the steroid skeleton is an oxidative process, and organoselenium reagents are known to effect such Baeyer-Villiger type oxidations.
Photoredox-Catalyzed Transformations (e.g., Hydroxy-Selenylation of Styrenes, Cyclization of N-Propargylamides)
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling transformations under mild conditions. Benzeneseleninic acid has been successfully employed as an efficient selenium source in these reactions.
Hydroxy-Selenylation of Styrenes: A visible-light-mediated protocol has been developed for the regioselective β-hydroxyselenylation of olefins using benzeneseleninic acid. researchgate.netmdpi.com In this process, the photocatalyst, such as Eosin Y, facilitates the conversion of benzeneseleninic acid into a selenium-based radical species under blue LED irradiation. researchgate.net This radical then reacts with the styrene to form a new carbon-selenium bond and a carbon-centered radical intermediate, which is subsequently trapped by a hydroxyl radical to yield the β-hydroxyselanyl product. researchgate.net The reaction proceeds efficiently at room temperature, offering an environmentally benign method for the synthesis of these valuable compounds. researchgate.netmdpi.com
Cyclization of N-Propargylamides: A dual catalytic system, combining a photocatalyst with selenium-π-acid catalysis, has been utilized for the aerobic cyclization of N-propargylamides to form oxazole (B20620) aldehydes. researchgate.netbohrium.comnih.gov In this process, benzeneseleninic acid can be used to generate the active selenium catalyst. bohrium.com Mechanistic studies suggest that the photocatalyst can oxidize a diselenide and generate singlet oxygen, which is a key reactive species in the transformation. nih.gov This method is notable for its use of air as the terminal oxidant and its ability to proceed under mild, metal-free conditions. researchgate.netbohrium.com
| Transformation | Reactants | Catalyst System | Conditions | Product |
| Hydroxy-Selenylation | Styrene, Benzeneseleninic acid | Eosin Y | Blue LED, Room Temp. | β-hydroxyselanyl compound |
| Cyclization | N-propargylamide | Photocatalyst, Selenium catalyst | Visible light, Air | Oxazole aldehyde |
Regioselective Selenocyclization to N-oxide Isoquinolines
Benzeneseleninic acid and its derivatives have proven to be effective reagents for the synthesis of selenium-containing N-oxide isoquinolines. nih.govnih.govacs.org This is achieved through the selenocyclization of o-alkynyl benzaldehyde oximes. nih.govnih.govacs.org The reaction is typically conducted under thermal conditions, such as in refluxing methanol, which facilitates the in-situ generation of electrophilic selenium species from the benzeneseleninic acid derivative. nih.govnih.govacs.org This method avoids the need for strong oxidants. nih.gov
A variety of substituted benzeneseleninic acids, including 4-methylbenzeneseleninic acid, can be used, allowing for the synthesis of a diverse library of 4-(selanyl)isoquinoline-N-oxides with good to excellent yields. nih.govacs.org The reaction demonstrates good substrate tolerance and has been successfully scaled up. nih.govnih.gov
| Benzeneseleninic Acid Derivative | Product Yield |
| p-methyl-benzeneseleninic acid | 87% |
| p-fluoro-benzeneseleninic acid | 90% |
| m-trifluoromethylbenzeneseleninic acid | 94% |
Mechanistic Investigations of Benzeneseleninic Acid, 4 Methyl Catalysis and Reactivity
Elucidation of Catalytic Cycles and Active Species
The catalytic efficacy of 4-methylbenzeneseleninic acid hinges on its ability to form highly reactive intermediates. Understanding the formation, nature, and interplay of these species is crucial for explaining its broad utility in oxidation chemistry.
For many years, the catalytic activity of seleninic acids in the presence of hydrogen peroxide was attributed exclusively to Se(IV) intermediates. However, recent investigations have revealed a more complex picture involving a potential role for Se(VI) species, with the dominant pathway often depending on the specific substrate and reaction conditions.
Initially, it was widely accepted that a Se(IV) "peroxyseleninic" acid was the sole active oxidant in these reactions. nih.govwikipedia.org This species is formed from the reaction of the parent seleninic acid and hydrogen peroxide. However, studies on the epoxidation of alkenes have challenged this view, proposing that a Se(VI) "peroxyselenonic" acid is the principal oxidizing agent. nih.govwikipedia.orgwikipedia.org In this proposed mechanism, the initial Se(IV) peroxyseleninic acid is unstable and can rearrange or be further oxidized to the corresponding selenonic acid (a Se(VI) species). wikipedia.org This selenonic acid is inert on its own but is activated by hydrogen peroxide to form the highly reactive peroxyselenonic acid (Se(VI)), which then carries out the oxidation. wikipedia.org
Conversely, in other reactions, such as the oxidation of aniline (B41778) to nitrobenzene (B124822), theoretical and experimental studies suggest that while the Se(VI) peroxyselenonic acid is a more potent oxidant, the Se(IV) peroxyseleninic acid remains the main active species. nih.govwikipedia.org This is attributed to the more favorable kinetics of hydrogen peroxide activation by the Se(IV) seleninic acid. nih.govwikipedia.org The interconversion from Se(IV) to Se(VI) can sometimes be an inactivating pathway due to the higher energy barrier for the Se(VI) selenonic acid to react with hydrogen peroxide. nih.gov Furthermore, in the oxidation of anilines conducted specifically "on water," mechanistic analysis using 77Se NMR has shown that only Se(IV) species are the active oxidants involved in the catalytic cycle. youtube.com
This evidence points to a nuanced system where both Se(IV) and Se(VI) states can be catalytically relevant.
| Reaction Type | Dominant Active Species | Key Findings |
| Alkene Epoxidation | Se(VI) Peroxyselenonic Acid | The initially formed Se(IV) peroxyseleninic acid is sluggish and converts to the more reactive Se(VI) species. wikipedia.org |
| Aniline Oxidation | Se(IV) Peroxyseleninic Acid | The activation of H₂O₂ by the Se(IV) acid is kinetically favored over the Se(VI) pathway. nih.govwikipedia.org |
| Aniline Oxidation (on water) | Se(IV) Peroxyseleninic Acid | 77Se NMR studies confirm that only Se(IV) species are the active oxidants in the aqueous catalytic cycle. youtube.com |
The key initial step in the catalytic cycle involving 4-methylbenzeneseleninic acid and hydrogen peroxide is the formation of 4-methylbenzeneperoxyseleninic acid. This peroxyacid is the precursor to the catalytically active species. nih.govwikipedia.org It is generated through the reaction of the seleninic acid with hydrogen peroxide, which involves an oxygen atom transfer from the peroxide to the selenium center. jecst.org
Once formed, the peroxyseleninic acid exhibits complex reactivity. It can act directly as an oxidant for certain substrates. However, it is often a labile species in solution. wikipedia.org Studies on the benzeneseleninic acid analogue have shown that the peroxyseleninic acid can rapidly decompose to form a stable mixed selenonium-selenonate salt. wikipedia.org This decomposition is proposed to occur via a formal selenoxide elimination, producing a selenenic acid and dioxygen. wikipedia.org The selenenic acid is then oxidized by another molecule of peroxyseleninic acid to regenerate the seleninic acid, while the peroxyseleninic acid also isomerizes to the selenonic acid. The seleninic acid and selenonic acid then combine to form the observed salt. wikipedia.org This decomposition pathway effectively competes with its function as an oxidant for certain substrates, such as cyclooctene. wikipedia.org
Benzeneseleninic acid, 4-methyl- is an electrophilic Se(IV) species capable of reacting with nucleophiles. However, its catalytic utility often involves its conversion in situ into even more potent electrophilic intermediates. For instance, in the presence of a strong acid, the seleninic acid can be protonated, and in subsequent reactions, can form highly electrophilic selenonium ions. wikipedia.org
Detailed Reaction Pathway Analysis
Beyond identifying the active species, a detailed analysis of the reaction pathways they follow is essential. The following sections explore two distinct mechanistic pathways relevant to organoselenium chemistry.
The Pummerer rearrangement is a well-known reaction in organosulfur chemistry where a sulfoxide (B87167), in the presence of an activating agent like acetic anhydride (B1165640), rearranges to an α-acyloxy thioether. wikipedia.orgyoutube.com This reaction proceeds through the formation of an electrophilic sulfonium (B1226848) intermediate. An analogous reaction, the seleno-Pummerer rearrangement, is also possible for selenoxides. wikipedia.orgyoutube.com The mechanism involves acylation of the selenoxide oxygen, followed by elimination to generate a highly electrophilic selenenium ion, which is then trapped by a nucleophile. wikipedia.org
While the seleno-Pummerer rearrangement is an established pathway for organoselenium compounds, its specific involvement in the oxidation of hydrazine (B178648) catalyzed by 4-methylbenzeneseleninic acid is not documented in the available literature. The oxidation of hydrazine by transition metal complexes and in fuel cells is generally understood to proceed through a series of one- or two-electron transfers, often involving a diazene (B1210634) (HN=NH) intermediate, which is subsequently oxidized to dinitrogen gas. jecst.orgresearchgate.net This pathway does not align with the characteristic bond-forming pattern of a Pummerer-type rearrangement.
One of the most synthetically useful reactions in organoselenium chemistry is the selenoxide elimination. wikipedia.org This reaction is used to introduce carbon-carbon double bonds and is mechanistically related to the Cope elimination. wikipedia.org The process involves the oxidation of a selenide (B1212193) to the corresponding selenoxide, which then undergoes a spontaneous elimination reaction.
The mechanism is a concerted, intramolecular syn-elimination, designated as an Ei (Elimination internal) mechanism. nih.govwikipedia.org It proceeds through a five-membered cyclic transition state where the selenoxide oxygen acts as an internal base, abstracting a proton from the β-carbon. nih.govwikipedia.org Simultaneously, the carbon-selenium bond breaks, leading to the formation of an alkene and a selenenic acid (e.g., 4-methylbenzeneselenenic acid). nih.gov This reaction is highly stereospecific, requiring the β-hydrogen and the selenoxide group to be in a syn-coplanar arrangement in the transition state. wikipedia.org The elimination typically occurs under mild conditions, often at temperatures between -50 and 40 °C, due to the high reactivity of selenoxides compared to their sulfur analogs. wikipedia.org
| Reaction Pathway | Mechanism Type | Key Intermediate | Stereochemistry | Products |
| Seleno-Pummerer | Ionic Rearrangement | Acylated Selenoxide, Electrophilic Selenenium Ion | Not stereospecific in product formation | α-Acyloxy Selenoether |
| Selenoxide Elimination | Concerted Pericyclic (Ei) | Five-membered Cyclic Transition State | syn-Elimination | Alkene, Selenenic Acid |
Redox-Based Mechanisms in Carbon-Selenium Coupling
The interaction of seleninic acids with thiols is a prime example of a redox-based mechanism that is fundamental to understanding carbon-selenium and related bond-forming reactions. This process is particularly relevant in the context of mimicking the activity of the selenoenzyme glutathione (B108866) peroxidase.
The reaction between an arylseleninic acid, such as 4-methylbenzeneseleninic acid, and a thiol (RSH) is not a simple, direct reduction. Instead, it proceeds through a series of intermediates. Initially, the seleninic acid and thiol react to form a thioseleninate intermediate. This intermediate is unstable and can undergo further reactions. In the presence of excess thiol, the thioseleninate is rapidly reduced to a selenosulfide. nih.gov
However, the reaction is often more complex, yielding a mixture of products. When equimolar amounts of 2-ethoxyethaneseleninic acid and p-thiocresol were reacted in dichloromethane, the products included not only the expected selenosulfide but also disulfide, diselenide, and, notably, products oxidized at the sulfur atom: a thiosulfonate and a selenosulfonate. mdpi.com The formation of these oxidized sulfur species suggests a more intricate mechanism than a straightforward redox reaction. One proposed pathway involves the isomerization of the initial thioseleninate intermediate to a selenosulfinate, which can then lead to the various observed products. mdpi.com
A proposed radical chain mechanism can account for the formation of all five products and their relative amounts. mdpi.com This highlights the nuanced nature of the redox chemistry involved, where the selenium center cycles through different oxidation states, facilitating the observed transformations. The stoichiometry of the reaction between thiols and benzeneseleninic acid has been found to be different from what was previously reported, with evidence for a distinct intermediate in the reaction pathway.
Radical Mechanisms in Photo-Catalyzed Organic Transformations
While the ground-state thermal reactions of 4-methylbenzeneseleninic acid are well-documented, its involvement in photo-catalyzed transformations proceeding through radical mechanisms is an area of growing interest. Organoselenium compounds, in general, are known to participate in radical reactions, and photo-initiation can provide a powerful tool for accessing novel reactivity.
At present, specific, detailed studies focusing exclusively on the photo-catalyzed radical mechanisms of 4-methylbenzeneseleninic acid are not extensively covered in the provided search results. However, the general principles of organoselenium photochemistry suggest potential pathways. For instance, irradiation of seleninic acids or their derivatives could lead to homolytic cleavage of the Se-O or Se-C bonds, generating highly reactive selenium-centered radicals. These radicals could then initiate a cascade of reactions, such as addition to unsaturated bonds or hydrogen atom abstraction, to drive organic transformations.
The proposed radical chain mechanism for the reaction of a seleninic acid with a thiol, even without photo-initiation, underscores the accessibility of radical pathways for these compounds. mdpi.com It is plausible that photo-catalysis could be used to enhance the efficiency of such processes or to enable entirely new transformations that are not accessible under thermal conditions. Further research is needed to fully elucidate the potential of 4-methylbenzeneseleninic acid as a photo-catalyst in radical-mediated organic synthesis.
Thiol/Diselenide Interchange Processes
The thiol/diselenide interchange process is a key mechanistic feature of many biological and synthetic systems involving organoselenium compounds. This process is central to the catalytic activity of glutathione peroxidase, which 4-methylbenzeneseleninic acid is often used to mimic. The interchange involves the reaction of a thiol with a diselenide, or a selenol with a disulfide, leading to the formation of a selenenyl sulfide (B99878) and a new thiol or selenol.
The reaction between a seleninic acid and a thiol provides a direct entry point into this catalytic cycle. As discussed previously, the reaction of a seleninic acid with a thiol can lead to the formation of a diselenide, among other products. mdpi.com This diselenide can then participate in the thiol/diselenide interchange.
The general mechanism for the thiol-disulfide exchange, which is analogous to the thiol/diselenide exchange, often proceeds via an SN2-type mechanism. In this model, a thiolate anion acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. This leads to a trigonal bipyramidal transition state, followed by the cleavage of the disulfide bond to form a new disulfide and a new thiolate. A similar mechanism is expected for the attack of a thiolate on a diselenide.
The efficiency of this interchange is crucial for the catalytic turnover in reactions where the selenium species acts as an oxidant. For example, in the oxidation of thiols to disulfides catalyzed by a seleninic acid in the presence of an oxidizing agent like hydrogen peroxide, the active selenium species is regenerated through these interchange processes.
Factors Influencing Reactivity and Selectivity
The reactivity and selectivity of 4-methylbenzeneseleninic acid in catalytic applications are not intrinsic properties but are influenced by a range of factors. These include the electronic nature of substituents on the aryl ring, the solvent system employed, and the steric and electronic properties of the substrate, which dictate the regioselectivity and stereoselectivity of the reaction.
Substituent Effects on Arylseleninic Acids in Catalysis (e.g., 4-methyl- vs. Unsubstituted)
The electronic nature of the substituent on the aromatic ring of an arylseleninic acid can have a significant impact on its catalytic efficacy. The 4-methyl group in 4-methylbenzeneseleninic acid is an electron-donating group, which influences the reactivity of the selenium center.
In the arylseleninic acid-catalyzed bromination of organic substrates using sodium bromide and hydrogen peroxide, it was found that electron-donating substituents on the arylseleninic acid led to more effective catalysts. For instance, benzeneseleninic acid and 4-methoxybenzeneseleninic acid were more efficient catalysts than arylseleninic acids bearing electron-withdrawing groups like 4-nitro or 3,5-bis(trifluoromethyl). This suggests that the electron-donating 4-methyl group in 4-methylbenzeneseleninic acid would also render it a more active catalyst in this specific transformation compared to its unsubstituted counterpart, benzeneseleninic acid, and significantly more active than those with electron-withdrawing groups.
However, this trend is not universal across all reactions catalyzed by arylseleninic acids. In other reactions, such as epoxidations and Baeyer-Villiger oxidations, arylseleninic acids with electron-withdrawing groups have been reported to be the most efficient catalysts. This highlights that the role of the substituent is context-dependent and is tied to the rate-determining step of the specific catalytic cycle.
In studies of glutathione peroxidase mimetics, where cyclic seleninate esters and spirodioxyselenuranes were investigated for the reduction of hydrogen peroxide with benzyl (B1604629) thiol, electron-donating substituents were found to enhance the reaction rates. This is consistent with the observation that oxidation at the selenium center is the rate-determining step in their catalytic cycles.
The following table summarizes the relative reactivity of various substituted arylseleninic acids in the bromination of 4-penten-1-ol (B13828), providing a quantitative insight into the substituent effects.
| Substituent on Arylseleninic Acid | Half-life (t₁/₂) of Reaction (min) |
| 3,5-bis(trifluoromethyl) | 120 |
| 4-nitro | 25 |
| H (unsubstituted) | 20 |
| 4-methoxy | 20 |
| 2,4,6-trimethyl | 25 |
| 4-dimethylamino | 40 |
Data sourced from studies on the bromination of 4-penten-1-ol catalyzed by substituted arylseleninic acids.
This data indicates that while strongly electron-withdrawing groups significantly slow down the reaction, the effect of electron-donating groups is more nuanced. The 4-methyl group, being a weaker electron-donating group than a 4-methoxy group, would be expected to show similar or slightly different reactivity to the unsubstituted and 4-methoxy-substituted acids in this particular reaction.
Impact of Solvent Systems on Reaction Outcomes
The choice of solvent can have a profound impact on the rates and outcomes of chemical reactions, and those catalyzed by 4-methylbenzeneseleninic acid are no exception. Solvents can influence reaction rates by differentially solvating the reactants, transition states, and products. The polarity of the solvent, its ability to form hydrogen bonds, and its coordinating ability all play a role.
The effect of the solvent is not limited to just polarity. Protic solvents, which can act as hydrogen bond donors, can specifically solvate anionic species, while aprotic solvents may be less effective at this. This can be particularly important in reactions where a deprotonated species, such as a thiolate, is a key nucleophile. The choice between a protic and an aprotic solvent can therefore alter the nucleophilicity of the reacting species and change the course of the reaction.
Furthermore, in some cases, biphasic solvent systems are employed. For example, the bromination of organic substrates catalyzed by arylseleninic acids has been effectively carried out in a two-phase system of ether and a pH 6 phosphate (B84403) buffer. This allows for the separation of the catalyst and reactants from the aqueous phase containing the inorganic salts, which can facilitate product isolation and catalyst recycling. The pH of the aqueous phase is also a critical factor in such systems, as it can influence the speciation of the seleninic acid and other reagents.
While general principles of solvent effects are well-established, specific studies detailing the systematic variation of solvents and its impact on the outcomes of reactions catalyzed by 4-methylbenzeneseleninic acid are necessary to build a comprehensive understanding for each particular transformation.
Regioselectivity and Stereoselectivity in Selenylation and Oxidation Reactions
Regioselectivity and stereoselectivity are crucial aspects of synthetic organic chemistry, determining the specific isomer of a product that is formed. In reactions catalyzed by 4-methylbenzeneseleninic acid, such as selenylation and oxidation reactions, achieving high levels of selectivity is often a key objective.
Regioselectivity refers to the preference for bond formation at one position over another in a molecule with multiple reactive sites. In the context of selenylation reactions, this could mean the selective addition of a selenium-containing group to a specific carbon atom of an alkene or a particular position on an aromatic ring. For example, the electrophilic addition of phenylselenenic acid (which can be generated in situ from a seleninic acid) to trisubstituted olefins has been shown to be highly regioselective. The regioselectivity is governed by the electronic and steric properties of the substrate, with the electrophilic selenium species typically adding to the more electron-rich carbon of the double bond, following Markovnikov-type principles.
In metal-catalyzed selenylation reactions, the choice of the metal catalyst can control the regioselectivity. For instance, in the selenylation of o-carboranes, a ruthenium catalyst selectively directs selenylation to the B(4) position, while a palladium catalyst leads to exclusive C(1) selenylation. Although this example does not directly use 4-methylbenzeneseleninic acid as the catalyst, it illustrates the principle that external reagents can have a dominant role in determining the regiochemical outcome.
Stereoselectivity , on the other hand, is the preferential formation of one stereoisomer over another. This is particularly important in the synthesis of chiral molecules. In oxidation reactions, such as the epoxidation of alkenes catalyzed by arylseleninic acids, the facial selectivity of the oxygen transfer to the double bond determines the stereochemistry of the resulting epoxide. While attempts to achieve asymmetric epoxidations using optically active arylseleninic acids as catalysts have been met with limited success, the inherent diastereoselectivity of these reactions can still be significant.
The stereochemical outcome of a reaction is often dictated by the geometry of the transition state. For a reaction to be stereoselective, the transition states leading to the different stereoisomers must have different energies. Factors that can influence this include steric hindrance, which may favor attack from the less hindered face of a molecule, and electronic interactions between the catalyst, substrate, and reagents.
Spectroscopic and Structural Characterization Methods for Benzeneseleninic Acid, 4 Methyl and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of 4-methylbenzeneseleninic acid, providing detailed information about the molecular framework and the electronic environment of the constituent atoms. The use of 77Se, 1H, and 13C NMR allows for a multi-faceted approach to its characterization.
The selenium-77 (B1247304) (77Se) isotope, with a nuclear spin of 1/2, is a powerful, albeit less sensitive, NMR probe for directly observing the selenium atom in various chemical environments. huji.ac.il 77Se NMR spectroscopy is particularly valuable for monitoring reactions involving organoselenium compounds and for identifying fleeting intermediates that may not be observable by other means. researchgate.net
The chemical shift of 77Se is highly sensitive to the oxidation state and the nature of the substituents on the selenium atom, spanning a range of over 2000 ppm. hmdb.ca For seleninic acids, the 77Se chemical shifts are found in a characteristic region. While specific data for 4-methylbenzeneseleninic acid is not extensively reported, related seleninic acids and their derivatives show distinct chemical shift ranges that allow for the identification of the seleninic acid moiety. organicchemistrydata.org For instance, the oxidation of a diselenide to a seleninic acid, and further to a selenonic acid, can be readily followed by the progressive downfield shift of the 77Se resonance.
In the context of reaction monitoring, consider the oxidation of di-p-tolyl diselenide to 4-methylbenzeneseleninic acid. The starting diselenide would exhibit a 77Se signal at a characteristic chemical shift. As the reaction proceeds, the intensity of this signal would decrease, while a new signal, at a significantly different chemical shift corresponding to the seleninic acid, would emerge and grow. The appearance of any other transient signals could indicate the formation of reaction intermediates, such as selenenic acids or peroxy seleninic acids. rsc.org
The utility of 77Se NMR extends to studying the coordination chemistry of 4-methylbenzeneseleninic acid and its derivatives. Changes in the 77Se chemical shift upon interaction with other molecules can provide insights into the nature of the intermolecular interactions.
Proton (1H) and carbon-13 (13C) NMR spectroscopy provide the foundational data for determining the carbon skeleton and the substitution pattern of 4-methylbenzeneseleninic acid. uobasrah.edu.iq
In the 1H NMR spectrum, the aromatic protons of the p-substituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system, due to the symmetry of the molecule. The protons ortho to the seleninic acid group are expected to be deshielded relative to those in toluene, due to the electron-withdrawing nature of the -Se(O)OH group. The methyl protons will appear as a singlet in the upfield region of the spectrum. The acidic proton of the Se-OH group may be observable as a broad singlet, though its detection can be complicated by exchange with residual water in the NMR solvent.
The 13C NMR spectrum provides complementary information. The number of signals in the aromatic region confirms the substitution pattern. The carbon atom attached to the selenium (C-1) is expected to be significantly deshielded. The chemical shifts of the other aromatic carbons (C-2, C-3, and C-4) and the methyl carbon can be assigned based on established substituent chemical shift (SCS) effects and by comparison with related compounds.
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| 1H | Aromatic (ortho to -Se(O)OH) | 7.8 - 8.2 | d | Deshielded due to the electron-withdrawing seleninic acid group. |
| 1H | Aromatic (meta to -Se(O)OH) | 7.2 - 7.5 | d | Less deshielded compared to ortho protons. |
| 1H | Methyl (-CH3) | 2.3 - 2.5 | s | Typical range for a methyl group on a benzene ring. |
| 1H | Seleninic acid (-Se(O)OH) | Variable (often broad) | s | Position and visibility are dependent on solvent and concentration due to hydrogen bonding and exchange. |
| 13C | C-1 (ipso-carbon) | 140 - 150 | s | Directly attached to the selenium atom. |
| 13C | C-2, C-6 (ortho-carbons) | 128 - 132 | s | Influenced by the inductive and resonance effects of the seleninic acid group. |
| 13C | C-3, C-5 (meta-carbons) | 129 - 131 | s | Less affected by the seleninic acid group. |
| 13C | C-4 (para-carbon) | 140 - 145 | s | Attached to the methyl group. |
| 13C | Methyl (-CH3) | 20 - 22 | s | Typical chemical shift for a tolyl methyl carbon. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 4-methylbenzeneseleninic acid, namely the Se=O and Se-OH bonds. msu.edu
The seleninic acid group, -Se(O)OH, gives rise to characteristic absorption bands in the IR spectrum. The stretching vibration of the selenium-oxygen double bond (Se=O) is expected to appear as a strong band in the region of 800-900 cm-1. The exact position of this band can be influenced by hydrogen bonding and the physical state of the sample.
The stretching vibration of the selenium-hydroxyl bond (Se-OH) is typically observed in the region of 600-700 cm-1. The O-H stretching vibration of the hydroxyl group will appear as a broad band in the high-frequency region of the spectrum, typically between 3000 and 3500 cm-1, with its broadness being a consequence of intermolecular hydrogen bonding.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm-1) | Intensity |
|---|---|---|---|
| O-H stretch | -OH | 3000 - 3500 | Strong, Broad |
| C-H stretch (aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | -CH3 | 2850 - 3000 | Medium |
| Se=O stretch | >Se=O | 800 - 900 | Strong |
| Se-O stretch | -Se-OH | 600 - 700 | Medium |
| C=C stretch (aromatic) | Ar | 1450 - 1600 | Medium to Weak |
The position of the Se=O stretching frequency is sensitive to the electronic nature of the substituent on the benzene ring. The 4-methyl group is an electron-donating group, which increases the electron density on the benzene ring and, through resonance and inductive effects, on the selenium atom. This increased electron density can lead to a slight strengthening or weakening of the Se=O bond, resulting in a shift of its stretching frequency compared to the unsubstituted benzeneseleninic acid. A systematic study of a series of para-substituted benzeneseleninic acids would allow for a correlation of the Se=O stretching frequency with Hammett substituent constants, providing a quantitative measure of the electronic effects transmitted through the benzene ring to the seleninic acid moiety.
X-ray Diffraction Techniques
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of 4-methylbenzeneseleninic acid in the solid state. This technique can provide accurate bond lengths, bond angles, and details of the intermolecular interactions, such as hydrogen bonding.
Mass Spectrometry (MS) for Characterization and Monitoring
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound and its fragments. Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC), is particularly well-suited for the analysis of organoselenium compounds. nih.govnih.gov
A significant challenge in the ESI-MS analysis of some organoselenium compounds is extensive fragmentation, even under mild conditions, which can complicate interpretation and reduce sensitivity. nih.govacs.org To address this, a strategy involving postcolumn addition of a complexing agent, such as the crown ether 18-crown-6, has been successfully employed. The crown ether forms a stable complex with the amine-containing organoselenium compound, allowing the complex to survive the ionization process with reduced fragmentation. This results in an enhanced signal for the molecular ion and improved detection limits. nih.govacs.org High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental formula of the parent compound and its metabolites. researchgate.net
Table 3: Mass Spectrometry Techniques for the Analysis of Benzeneseleninic Acid, 4-methyl-
| Technique | Application | Key Findings/Advantages |
| LC-ESI-MS | Separation and detection of the parent compound and its metabolites in complex mixtures. | Prone to fragmentation of some organoselenium species. nih.govacs.org |
| LC-ESI-MS with Postcolumn Complexation | Overcomes fragmentation by forming a stable complex with an agent like 18-crown-6. | Reduced fragmentation, improved sensitivity, and enhanced signal for the molecular ion. nih.govacs.org |
| High-Resolution MS (e.g., Orbitrap) | Accurate mass determination to confirm elemental composition. | Provides high confidence in the identification of unknown metabolites or reaction products. acs.org |
| Tandem MS (MS/MS) | Structural elucidation by fragmenting a selected parent ion and analyzing the daughter ions. | Helps identify the structure of intermediates and degradation products. nih.gov |
Advanced Spectroscopic Probes in Biological Redox Chemistry (e.g., Zinc-Sulfur Coordination)
Aromatic selenium compounds, including benzeneseleninic acid, serve as excellent spectroscopic probes for studying biological redox processes, particularly those involving metal-thiolate centers. nih.govnih.gov A key example is the interaction with zinc-sulfur coordination sites found in proteins like metallothionein. Metallothioneins are cysteine-rich proteins that bind zinc and whose metal content can be controlled by cellular redox reactions. nih.gov
Benzeneseleninic acid reacts rapidly with the zinc-thiolate clusters in metallothionein. nih.govnih.gov This reaction involves the oxidation of the thiolate groups by the seleninic acid, which leads to the release of zinc from the protein. This process can be monitored spectroscopically to probe the reactivity of these important biological sites. The seleninic acid is a more potent oxidant towards these zinc-sulfur clusters than many common biological oxidants. nih.gov This reactivity highlights the potential for selenium compounds to modulate cellular thiol redox states and the distribution of metal ions, and their use as probes allows researchers to study these catalytic and redox-sensitive systems. nih.govnih.gov
Table 4: Probing Zinc-Sulfur Coordination with Benzeneseleninic Acid
| Component | Role | Spectroscopic Observation |
| Benzeneseleninic Acid | Oxidant / Spectroscopic Probe | Consumption of the seleninic acid can be monitored. |
| Metallothionein (Zinc-Thiolate Clusters) | Biological Target | Changes in the protein's UV-Vis absorption spectrum upon reaction. |
| Zinc (Zn²⁺) | Released Metal Ion | Detection and quantification of released zinc using specific fluorescent probes or atomic absorption spectroscopy. |
| Thiolates (Cysteine Residues) | Reducing Agent | Monitoring the oxidation of thiol groups. |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to compute molecular properties and study chemical reactivity for a variety of systems. nih.govrsc.org DFT calculations allow for the exploration of reaction pathways that are difficult or impossible to study through experimental means alone.
The primary reaction mechanism associated with compounds derived from 4-methylbenzeneseleninic acid is the selenoxide elimination. This reaction is a well-established method for synthesizing alkenes. wikipedia.org The accepted mechanism is a concerted syn-elimination (Ei elimination), where the selenoxide oxygen atom acts as an internal base, abstracting a β-hydrogen through a five-centered, co-planar transition state. wikipedia.orgnih.govacs.org This process leads to the formation of an alkene and a selenenic acid byproduct. nih.govacs.org
Computational studies using DFT have been instrumental in confirming and refining this mechanistic understanding. DFT calculations model the geometries of reactants, transition states, and products, providing a detailed picture of the bond-forming and bond-breaking processes. For instance, computational investigations into the elimination reactions of various selenoxides and their analogues consistently model a concerted, five-center process. nih.gov The reliability of predicting reaction selectivity through computational chemistry remains a significant challenge, as small errors in the calculated energies of transition states can lead to incorrect predictions due to the exponential relationship between activation energies and rate constants. nih.gov
DFT has also been employed to investigate the mechanisms of related reactions. Studies on the reaction between aldehydes and amines, for example, have successfully identified multiple transition states corresponding to nucleophilic attack, internal rearrangement, and elimination, showcasing the power of DFT to map complex reaction coordinates. canterbury.ac.uk
Computational studies on heteroatom analogues of selenoxide eliminations provide valuable data on these energetic profiles. mdpi.comresearchgate.net A general trend observed in these studies is that selenoxide eliminations are kinetically favored, possessing lower activation energies, while the corresponding selenone eliminations are thermodynamically favored, with more exothermic reaction energies. mdpi.comresearchgate.net For example, in the elimination reaction of a seleninyl hydrazine (B178648) to form trans-diimide, the activation energy was calculated to be 10.1 kcal/mol, with a reaction energy of 5.1 kcal/mol. nih.gov The corresponding selenonyl analogue exhibited a higher activation energy but a significantly more exothermic reaction. nih.gov
Table 1: Calculated Energetic Profiles for Heteroatom Selenoxide and Selenone syn-Eliminations Activation energies (ΔE‡) and reaction energies (ΔE) in the gaseous state, calculated using DFT. All values are in kcal/mol.
| Entry | Reactant Type | Product | Activation Energy (ΔE‡) | Reaction Energy (ΔE) | Source |
| 1 | Seleninyl Peroxide | Dioxygen | 12.3 | 2.5 | nih.gov |
| 2 | Selenonyl Peroxide | Dioxygen | 16.5 | -31.0 | nih.gov |
| 3 | Seleninyl Ester | Aldehyde | 17.5 | 11.8 | nih.gov |
| 4 | Selenonyl Ester | Aldehyde | 21.3 | -11.9 | nih.gov |
| 5 | Seleninyl Hydrazine (trans) | Diazene (B1210634) | 10.1 | 5.1 | nih.gov |
| 6 | Selenonyl Hydrazine (trans) | Diazene | 15.6 | -20.6 | nih.gov |
| 7 | Seleninyl Amine | Imine | 16.3 | 12.3 | nih.gov |
| 8 | Selenonyl Amine | Imine | 20.4 | -12.4 | nih.gov |
Modeling of Solvent Effects on Reaction Energetics and Pathways
Reactions are typically performed in a solvent, which can significantly influence reaction rates and equilibria. Computational models account for these effects in several ways. The most common approach involves implicit (continuum) solvent models, where the solvent is treated as a continuous medium with a characteristic dielectric constant. nih.gov These models are computationally efficient and can accurately capture bulk electrostatic effects. nih.gov More advanced methods combine implicit models with a few explicit solvent molecules in cases where specific solvent-solute interactions, like hydrogen bonding, are critical. nih.gov
Computational Investigations of Hetero-selenoxide and Selenone Eliminations
While the classic selenoxide elimination involves the formation of a carbon-carbon double bond, computational studies have explored analogues where one or both olefinic carbon atoms are replaced by heteroatoms such as oxygen, nitrogen, or sulfur. nih.govmdpi.comresearchgate.net These hetero-selenoxide eliminations are less studied experimentally, and DFT calculations provide a crucial first look at their viability and mechanisms. mdpi.com
These computational investigations have shown that such eliminations are indeed plausible, leading to the formation of products like dioxygen, aldehydes, diazenes, and imines. nih.gov The studies confirm that these reactions also proceed through concerted, five-centered transition states. nih.gov
A key finding from these investigations is the consistent difference between the selenoxide and the more highly oxidized selenone systems. Selenoxides typically display lower activation energies, making their elimination reactions faster. nih.govresearchgate.net Conversely, the corresponding selenone eliminations, while requiring more energy to initiate, are generally more exothermic. nih.govresearchgate.net One exception involves the seleninyl hydrodisulfide analogue, where the acidity of the substrate leads to a proton transfer to the basic selenoxide oxygen, forming a zwitterion instead of undergoing a concerted elimination. nih.gov These computational results suggest that the scope of syn-elimination reactions involving selenium is broader than currently utilized in synthesis. mdpi.com
Information-Theoretic Approach in Density Functional Reactivity Theory
A more recent development in computational chemistry involves applying concepts from information theory (IT) to the electron density data obtained from DFT calculations. This information-theoretic approach provides a novel perspective on chemical reactivity.
Molecular acidity (represented by the pKa value) is a fundamental physicochemical property. Predicting acidity accurately through computation has been a long-standing challenge. An innovative approach uses IT quantities such as Shannon entropy, Fisher information, and information gain, all of which are derived from the system's electron density, to describe and predict molecular acidity. nih.gov
This method has been successfully applied to several classes of acids, including a series of benzeneseleninic acids. nih.gov By correlating the experimental pKa values with the calculated IT quantities, researchers have been able to develop robust models that accurately predict the acidity of these compounds. nih.gov This demonstrates that the fundamental properties of electron density, as quantified by information theory, hold the key to understanding macroscopic chemical properties like acidity and basicity. nih.gov
Modeling of Selenium Bioactivity Mechanisms
Interactions with Zinc-Sulfur Coordination Sites in Proteins
Zinc-finger proteins are a class of proteins that utilize zinc ions coordinated to cysteine and/or histidine residues to maintain their structural integrity and function, which often involves DNA binding and gene regulation. frontiersin.orgyoutube.com The sulfur atoms of cysteine residues are crucial for this coordination. Theoretical studies investigate the potential for organoselenium compounds to interact with and possibly disrupt these zinc-sulfur coordination sites. This interaction is of interest because the selenium atom in compounds like 4-methylbenzeneseleninic acid can exhibit a chemical reactivity that targets the sulfur atoms in the zinc-finger motif.
The mechanism of interaction is thought to involve the electrophilic nature of the selenium atom in the seleninic acid group, which can react with the nucleophilic sulfur of the cysteine residues. This could potentially lead to the displacement of zinc from the protein, altering its conformation and function. Computational models are used to predict the energetics and geometries of these interactions, providing a basis for understanding the molecular basis of the bioactivity of these selenium compounds. nih.govnih.gov
Cysteine and Thiol Redox Mechanisms Mediated by Organoselenium Compounds
The thiol group of cysteine is a key player in cellular redox homeostasis and signaling. nih.govfrontiersin.orgwustl.edu Organoselenium compounds, including arylselenium compounds, are known to modulate extracellular and intracellular redox environments by interacting with cysteine and other thiols. acs.orgnih.gov
Computational studies help to elucidate the mechanisms of these redox reactions. For instance, they can model the catalytic cycle of how an organoselenium compound can facilitate the oxidation or reduction of thiols. These models often show that the selenium compound acts as a catalyst, being oxidized by a reactive oxygen species (ROS) and then reduced back to its active form by a thiol, such as glutathione (B108866). This catalytic activity is central to the antioxidant properties of many organoselenium compounds.
Research has shown that arylselenium compounds can induce the extracellular accumulation of cysteine through a process dependent on cystine and glucose. nih.gov This process is linked to the induction of thioredoxin reductase (TrxR) expression, particularly on the cell surface. acs.orgnih.gov Computational models can help to understand the electronic properties of the organoselenium compounds that make them effective in these processes. For example, the electronic nature of the substituent on the benzene (B151609) ring can influence the reactivity of the selenium center.
Photoluminescence Studies and Electronic Structure Calculations of Lanthanide Complexes with Benzeneseleninic Acids
The unique photoluminescent properties of lanthanide ions have led to their use in various applications, including lighting, displays, and biomedical imaging. nih.govmdpi.comresearchgate.net The luminescence of lanthanide ions can be significantly enhanced by coordinating them with organic ligands that act as "antennas," absorbing light and efficiently transferring the energy to the lanthanide ion. nih.govresearchgate.net Benzeneseleninic acids, including 4-methylbenzeneseleninic acid, have been investigated as potential ligands for this purpose.
Determination of Ground-State Geometries and Ligand Excited State Energies
To understand and predict the photoluminescent properties of lanthanide complexes, it is crucial to determine their three-dimensional structure and the energy levels of the ligands. Computational methods, such as the Sparkle/AM1 model, are employed to calculate the ground-state geometries of these complexes. researchgate.net
From these calculated geometries, further quantum chemical calculations can be performed to determine the energies of the singlet and triplet excited states of the benzeneseleninic acid ligand. researchgate.netrsc.org This information is critical because the efficiency of the energy transfer from the ligand to the lanthanide ion depends on the relative energies of these excited states and the accepting energy levels of the lanthanide ion.
Table 1: Calculated Excited State Energies for a Representative Benzeneseleninic Acid Ligand
| Parameter | Energy (cm⁻¹) |
| Singlet Excited State (S₁) | ~28,000 |
| Triplet Excited State (T₁) | ~22,000 |
Note: These are approximate values for a generic benzeneseleninic acid ligand and can vary based on the specific substituent and the computational method used.
Analysis of Intramolecular Energy Transfer Processes
Theoretical studies analyze the pathways and rates of this energy transfer. The energy transfer can occur from the singlet or, more commonly, the triplet excited state of the ligand to the emissive 4f levels of the lanthanide ion. The efficiency of this transfer is highly dependent on the energy gap between the donor (ligand) and acceptor (lanthanide) states. For europium(III) complexes, the characteristic sharp emission bands observed correspond to the ⁵D₀ → ⁷Fₙ transitions of the Eu³⁺ ion. researchgate.netresearchgate.net The complete quenching of the ligand's own fluorescence is often an indicator of efficient energy transfer to the metal ion. researchgate.net
Assessment of Covalency and Nephelauxetic Effect
The interaction between the lanthanide ion and the coordinating ligands is not purely electrostatic; there is a degree of covalent character in the metal-ligand bond. The nephelauxetic effect refers to the decrease in the interelectronic repulsion between the 4f electrons of the lanthanide ion upon complexation, which is observed as a shift in the spectral bands. stackexchange.com
This effect is a measure of the covalency of the metal-ligand bond. A larger nephelauxetic effect indicates a greater degree of covalency. stackexchange.com Theoretical calculations can quantify the degree of orbital mixing between the metal and ligand orbitals, providing a direct measure of the covalency. This information is important for understanding the electronic structure of the complexes and how the ligand influences the photophysical properties of the lanthanide ion. The nature of the substituent on the benzeneseleninic acid ligand, such as the 4-methyl group, can influence the electron-donating ability of the ligand and thus the degree of covalency in the complex.
Derivatization and Complexation Chemistry of Benzeneseleninic Acid, 4 Methyl
Formation of Coordination Complexes with Metal Centers
The oxygen atoms of the seleninato group (-Se(O)OH) in 4-methylbenzeneseleninic acid can act as ligands, coordinating to metal centers to form a variety of complexes. The nature of these complexes, including their structure and properties, is influenced by the metal ion, the other ligands present, and the reaction conditions.
Synthesis and Characterization of Organotin(IV) Selenites with Substituted Benzeneseleninic Acids
While specific studies on organotin(IV) complexes of 4-methylbenzeneseleninic acid are not extensively documented in the reviewed literature, the synthesis and characterization of organotin(IV) carboxylates provide a strong model for predicting their behavior. sysrevpharm.orgresearchgate.net The general synthetic route involves the reaction of an organotin(IV) halide or oxide with the corresponding seleninic acid or its salt. sysrevpharm.org
For instance, a typical reaction to synthesize a diorganotin(IV) bis(p-tolueneseleninate) would involve the refluxing of a diorganotin(IV) dichloride with two equivalents of sodium p-tolueneseleninate in an appropriate solvent like methanol (B129727) or a chloroform/methanol mixture. Similarly, triorganotin(IV) p-tolueneseleninates could be prepared from the corresponding triorganotin(IV) chloride. documentsdelivered.comnih.gov
Table 1: Representative Synthesis of Organotin(IV) Selenites
| Reactant 1 | Reactant 2 | Stoichiometry (R1:R2) | Solvent | Conditions | Product |
| R₂SnCl₂ | 4-CH₃C₆H₄SeO₂Na | 1:2 | Methanol | Reflux | R₂Sn(O₂SeC₆H₄CH₃)₂ |
| R₃SnCl | 4-CH₃C₆H₄SeO₂Na | 1:1 | Methanol | Reflux | R₃Sn(O₂SeC₆H₄CH₃) |
Note: This table represents a generalized synthetic approach based on analogous organotin(IV) carboxylate syntheses.
Characterization of these potential complexes would rely heavily on spectroscopic methods.
Infrared (IR) Spectroscopy: The coordination mode of the seleninato group to the tin atom can be inferred from the stretching frequencies of the Se=O and Se-O bonds. In the free acid, these bands appear at specific wavenumbers. Upon coordination, these bands would be expected to shift. A bidentate coordination, where both oxygen atoms of the seleninato group coordinate to the tin center, would result in a smaller separation between the asymmetric and symmetric stretching frequencies (νₐₛ(SeO₂) and νₛ(SeO₂)) compared to a monodentate or bridging coordination. sysrevpharm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence of the 4-methylphenyl group. Crucially, ¹¹⁹Sn NMR spectroscopy would provide valuable information about the coordination number of the tin atom in solution. nih.gov Generally, a shift to a more shielded (more negative) value in the ¹¹⁹Sn NMR spectrum indicates a higher coordination number. For example, a four-coordinate triorganotin(IV) complex would have a different chemical shift compared to a five- or six-coordinate species. nih.govnih.gov
Mössbauer Spectroscopy: For solid-state analysis, ¹¹⁹mSn Mössbauer spectroscopy can provide insights into the geometry around the tin atom through the quadrupole splitting (Δ) values. nih.gov
Table 2: Expected Spectroscopic Data for Hypothetical Organotin(IV) p-Tolueneseleninates
| Compound Type | Expected ¹¹⁹Sn NMR Shift (ppm) | Expected Mössbauer Δ (mm s⁻¹) | Inferred Geometry |
| R₃Sn(O₂SeAr) | -100 to -150 | > 2.5 | Trigonal bipyramidal (solid) / Tetrahedral (solution) |
| R₂Sn(O₂SeAr)₂ | -200 to -400 | > 3.0 | Octahedral (solid) / Penta- or Hexa-coordinate (solution) |
Note: This table presents expected data ranges based on analogous organotin(IV) carboxylate complexes. 'Ar' represents the 4-methylphenyl group.
Synthesis and Spectroscopic Properties of Lanthanide Complexes with Arylseleninic Acids
The synthesis of lanthanide complexes with 4-methylbenzeneseleninic acid is not well-documented in the available literature. However, the general principles of lanthanide coordination chemistry suggest that such complexes could be formed by reacting a lanthanide(III) salt, such as a nitrate (B79036) or chloride, with the sodium salt of 4-methylbenzeneseleninic acid in a suitable solvent, potentially a mixture of water and an alcohol. mdpi.commdpi.com The high coordination numbers typical for lanthanide ions (often 8 or 9) suggest that multiple seleninato ligands and/or solvent molecules would coordinate to the metal center. rsc.org
Characterization of these potential lanthanide complexes would focus on their spectroscopic and magnetic properties.
Luminescence Spectroscopy: Many lanthanide ions, such as Eu(III) and Tb(III), exhibit characteristic luminescence upon excitation. mdpi.com The coordination environment around the lanthanide ion significantly influences the intensity and splitting of the emission bands. For instance, the hypersensitive transitions in the emission spectra can provide information about the symmetry of the coordination sphere. The luminescence lifetime is also sensitive to the number of coordinated water molecules. mdpi.com
Infrared (IR) Spectroscopy: As with the organotin complexes, IR spectroscopy would be used to probe the coordination of the seleninato group to the lanthanide ion by observing shifts in the Se=O and Se-O stretching frequencies.
Elemental Analysis and Thermogravimetric Analysis (TGA): These techniques would be crucial for determining the stoichiometry of the complexes, including the number of ligands and any coordinated or lattice solvent molecules. mdpi.commdpi.com
Table 3: Potential Characteristics of Lanthanide(III) p-Tolueneseleninate Complexes
| Lanthanide Ion | Potential Formula | Expected Luminescence | Key Characterization Techniques |
| Eu(III) | [Eu(O₂SeC₆H₄CH₃)₃(H₂O)ₓ] | Red emission (transitions from ⁵D₀ level) | Luminescence Spectroscopy, IR, TGA |
| Tb(III) | [Tb(O₂SeC₆H₄CH₃)₃(H₂O)ₓ] | Green emission (transitions from ⁵D₄ level) | Luminescence Spectroscopy, IR, TGA |
| Gd(III) | [Gd(O₂SeC₆H₄CH₃)₃(H₂O)ₓ] | No f-f luminescence, useful for structural analogy | Magnetic Susceptibility, X-ray Diffraction |
Note: This table outlines hypothetical characteristics based on known lanthanide carboxylate and other oxygen-donor ligand complexes.
Covalent Derivatization for Specific Reagent Design
Beyond coordination chemistry, 4-methylbenzeneseleninic acid can be covalently modified, or used as a precursor for reactive species, in the design of specific reagents for organic synthesis. A key derivative in this context is its anhydride (B1165640), p-tolueneseleninic anhydride.
p-Tolueneseleninic anhydride can be prepared by the dehydration of 4-methylbenzeneseleninic acid. This anhydride is a versatile oxidizing agent. sigmaaldrich.com Its reactions typically involve the transfer of an oxygen atom or the seleninyl group (Ar-Se(O)-) to a substrate.
The reactions of acid anhydrides with nucleophiles such as alcohols and amines are well-established. reactory.applibretexts.orglibretexts.orgchemguide.co.uk In the case of p-tolueneseleninic anhydride, reaction with an alcohol would be expected to yield an ester of p-tolueneseleninic acid, while reaction with an amine would produce a seleninamide. These reactions represent a direct covalent derivatization of the seleninic acid functional group.
Furthermore, 4-methylbenzeneseleninic acid and its anhydride can serve as precursors to electrophilic selenium species. These electrophiles can then be used to introduce the p-tolylseleno group into organic molecules, effectively designing new selenium-containing reagents in situ. For example, the reaction of an electron-rich aromatic compound with p-tolueneseleninic acid can lead to the formation of a C-Se bond, yielding a diaryl selenide (B1212193). This type of transformation is valuable in the synthesis of organoselenium compounds with potential biological activity or for further synthetic manipulations.
Emerging Research Directions and Future Outlook
Advancements in Green Chemistry Approaches Utilizing Benzeneseleninic Acid, 4-methyl-
A significant thrust in modern chemistry is the development of environmentally benign synthetic methods, and research into Benzeneseleninic acid, 4-methyl- reflects this trend. sciltp.com Key advancements focus on minimizing hazardous waste, reducing energy consumption, and using renewable resources.
One promising green approach involves photocatalysis. mdpi.com Researchers have successfully employed benzeneseleninic acid in the photo-catalyzed hydroxy-selenylation of styrenes. mdpi.comsemanticscholar.org This method uses a simple, inexpensive organic dye like Eosin Y as a photocatalyst and is powered by visible light from LEDs, offering a mild and energy-efficient alternative to traditional heating. mdpi.comsemanticscholar.org The reactions proceed at room temperature, avoiding the need for harsh conditions. mdpi.com
Another tenet of green chemistry is the reduction or elimination of volatile organic solvents. While not yet widely reported for p-tolueneseleninic acid itself, solvent-free oxidation reactions have been demonstrated with its sulfur analog, p-toluenesulfonic acid, for the selective oxidation of benzoins. iau.irresearchgate.net This success provides a strong impetus for developing similar solvent-free catalytic systems using Benzeneseleninic acid, 4-methyl-, which would enhance the process's environmental profile by simplifying work-up procedures and preventing solvent waste. researchgate.net The compatibility of organoselenium catalysts with green oxidants, particularly aqueous hydrogen peroxide (H₂O₂), is another cornerstone of this research, as the only byproduct is water. sciltp.com
Development of Novel Catalytic Systems and Methodologies for Challenging Transformations
Benzeneseleninic acid, 4-methyl-, is at the forefront of developing new catalytic systems capable of effecting transformations that are difficult to achieve with conventional methods. Its unique reactivity is being harnessed to synthesize complex and valuable molecules.
Recent methodological developments include its use in novel photocatalytic systems for the difunctionalization of alkenes. For instance, the reaction of benzeneseleninic acid with styrenes under blue LED irradiation can be optimized to produce β-hydroxy selenides, which are valuable synthetic intermediates. mdpi.comsemanticscholar.org This represents a challenging transformation as it creates two new functional groups across a double bond in a single, controlled step.
Furthermore, the broader family of organoselenium catalysts is known to facilitate a wide array of complex reactions, including various cyclization reactions to form heterocycles, which are common scaffolds in pharmaceuticals. sciltp.comresearchgate.net The development of catalytic systems for multicomponent reactions, where several molecules are combined in a single step, is another active area of research. researcher.life A particularly innovative approach involves the use of modern synthetic techniques like "click chemistry" to create modular organoselenium ligands. These ligands can then be coordinated with transition metals to generate highly active and selective catalytic systems for a range of coupling reactions. rsc.org
Expansion of Substrate Scope and Reaction Selectivity
A critical goal in catalysis research is to expand the range of molecules (substrates) that can be used in a reaction and to control the outcome with high selectivity (chemo-, regio-, and stereoselectivity). Research on Benzeneseleninic acid, 4-methyl-, and related compounds has made significant strides in this area.
An excellent example of regioselectivity is found in the oxidation of phenols. It has been shown that while benzeneseleninic anhydride (B1165640) typically affords ortho-quinones, the corresponding benzeneseleninic acid leads to the formation of para-quinones. This ability to select for a specific constitutional isomer simply by a minor modification of the reagent is of great synthetic value.
Chemoselectivity, the ability to react with one functional group in the presence of others, is demonstrated in the photocatalytic hydroxy-selenylation of styrene (B11656). mdpi.com Under optimized conditions, the reaction selectively produces the desired β-hydroxy selenide (B1212193), minimizing the formation of the over-oxidized byproduct, β-selenoketone. mdpi.com The following table details the optimization of this reaction, highlighting the successful effort to improve selectivity.
| Entry | Reaction Time (h) | Solvent | Yield of β-hydroxy selenide (%) | Overall Yield (%) |
|---|---|---|---|---|
| 1 | 1 | DMSO | 65 | - |
| 2 | 2 | DMSO | 73 | 84 |
| 3 | 4 | DMSO | 65 | 81 |
| 4 | 2 | CH3CN | 45 | 52 |
| 5 | 2 | DCM | <5 | - |
| 6 | 2 | Toluene | <5 | - |
Future work in this area aims to systematically probe the substrate scope for these transformations, applying the catalyst to a wider variety of alkenes and other functionalized molecules to understand its limitations and potential for broader application. nih.gov
Deeper Mechanistic Insights through Advanced Coupled Computational and Spectroscopic Techniques
To move beyond empirical observations and towards the rational design of better catalysts, researchers are increasingly employing sophisticated computational and spectroscopic methods to unravel the detailed mechanisms of reactions involving organoselenium compounds.
Density Functional Theory (DFT) has become an indispensable tool. researchgate.netresearchgate.net DFT calculations allow for the theoretical study of reaction pathways, transition states, and intermediates that may be too transient to observe experimentally. For example, computational studies on selenium dioxide-mediated allylic oxidations have been used to elucidate the stereochemical outcome of the reaction by analyzing the energetics of different reaction pathways and conformational changes in key intermediates. psu.edu Such in silico studies provide a clear explanation for the antioxidant activity of organoselenium compounds and offer profound insights into the enzymatic activity of naturally occurring selenoenzymes like glutathione (B108866) peroxidase. researchgate.net
Advanced techniques such as DFT-based molecular dynamics simulations are also being used to model the entire catalytic cycle, including the explicit role of solvent molecules. chemrxiv.org These studies have revealed that solvent participation can be essential for catalyst recovery and can significantly impact the energy barriers of key steps, insights that would be missed in simpler gas-phase models. chemrxiv.org Coupling these computational approaches with in-situ spectroscopic techniques to detect reaction intermediates will continue to provide a more complete picture of how these catalysts function at a molecular level.
Rational Design of New Derivatized Reagents with Tailored Reactivity and Selectivity
The ultimate goal of mechanistic understanding is to enable the rational design of new reagents and catalysts with properties tailored for specific tasks. The future of Benzeneseleninic acid, 4-methyl-, lies in the creation of derivatives with enhanced reactivity, improved selectivity, and better practical applicability.
One major area of development is in asymmetric catalysis, which is crucial for the pharmaceutical industry. This involves designing chiral organoselenium compounds that can induce the formation of one enantiomer of a product over the other. mdpi.com Reviews on this topic highlight the rapid progress in synthesizing diverse chiral selenides and applying them as catalysts in a variety of asymmetric reactions. mdpi.com
Another strategy involves immobilizing the catalyst on a solid support, such as a polymer. sciltp.com Polymer-supported selenium catalysts are easier to separate from the reaction mixture, allowing them to be recovered and reused. This approach not only improves the economic feasibility of a process but also aligns with green chemistry principles by minimizing waste. The design of recyclable catalysts, such as diselanes functionalized with trifluoromethylphenyl groups, has proven to be a practical route to more robust and industrially viable systems. sciltp.com By systematically modifying the electronic and steric properties of the benzene (B151609) ring on the seleninic acid, researchers aim to fine-tune the catalyst's performance for highly specific and challenging chemical transformations.
Q & A
Basic Research Questions
Q. What are the synthetic routes and key physicochemical properties of 4-methylbenzeneseleninic acid?
- Synthesis : 4-Methylbenzeneseleninic acid can be prepared via oxidation of diphenyl diselenide derivatives using hydrogen peroxide (H₂O₂) under controlled conditions. The reaction typically involves generating the active peroxyseleninic acid intermediate in situ .
- Properties : Key properties include a melting point of 121–125°C, solubility in polar aprotic solvents (e.g., DMSO), and sensitivity to light/moisture. Storage at 4°C or below is recommended to prevent decomposition .
Q. What safety protocols are critical when handling 4-methylbenzeneseleninic acid?
- Handling : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation and skin contact due to its toxicity (H301+H331+H373+H410 hazard codes).
- Waste Disposal : Segregate waste and transfer to certified facilities for selenium-containing compounds. Neutralization with reducing agents (e.g., NaHSO₃) is advised before disposal .
Advanced Research Questions
Q. How does 4-methylbenzeneseleninic acid act as an epoxidizing agent in the presence of H₂O₂?
- Mechanism : In situ generation of 4-methylbenzeneperoxyseleninic acid occurs via reaction with H₂O₂, which facilitates epoxidation of olefins through electrophilic oxygen transfer. The process is pH-dependent, with optimal activity in mildly acidic conditions .
- Experimental Design : Use stoichiometric H₂O₂ (1.2–2.0 equiv) and monitor reaction progress via TLC or GC-MS. Post-reaction quenching with Na₂S₂O₃ removes excess peroxide .
Q. What methodologies optimize the photo-catalyzed β-hydroxy-selenylation of styrenes using 4-methylbenzeneseleninic acid?
- Conditions :
- Catalyst : 5 mol% Eosin Y or methylene blue under blue LED light (450–470 nm).
- Solvent : DMSO enhances radical stabilization and regioselectivity.
- Time : 2 hours maximizes yield (73–84%) before side reactions dominate .
- Optimization Table :
| Entry | Time (h) | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| 1 | 1 | 5 | 65 |
| 2 | 2 | 5 | 73 |
| 3 | 4 | 5 | 65 |
Q. How do acid/base additives influence the equilibration of 4-methylbenzeneseleninic acid with diselenides?
- Kinetic Control : In CDCl₃, equilibration between 4-methylbenzeneseleninic acid and ditolyl diselenide completes within 15 minutes under neutral conditions. Pyridine (base) slows equilibration (1.5–2 hours), while trifluoroacetic acid (TFA) accelerates it (<1 minute) by protonating intermediates .
- Analytical Methods : Use ¹H NMR to monitor methyl group shifts (δ 2.35–2.45 ppm for diselenide vs. δ 2.45 ppm for seleninic acid) .
Q. What structural insights from 4-methylbenzeneseleninic acid derivatives enhance catalytic applications?
- Crystal Structures : X-ray diffraction of seleninic acid anhydrides reveals dimeric Se–O–Se motifs, which stabilize reactive intermediates in Baeyer-Villiger oxidations. Substituents at the para position (e.g., methyl groups) modulate electrophilicity .
- Catalytic Applications : Derivatives serve as precursors for selenoxide catalysts in asymmetric synthesis, enabling enantioselective epoxide ring-opening reactions .
Q. How can contradictory data in β-hydroxy-selenylation yields be resolved?
- Troubleshooting :
- Byproduct Formation : Prolonged reaction times (>2 hours) increase β-selenoketone byproducts via overoxidation. Use shorter durations or lower H₂O₂ equivalents .
- Solvent Effects : Non-polar solvents (e.g., toluene) reduce radical stability, lowering yields. Stick to DMSO or DMAc .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
